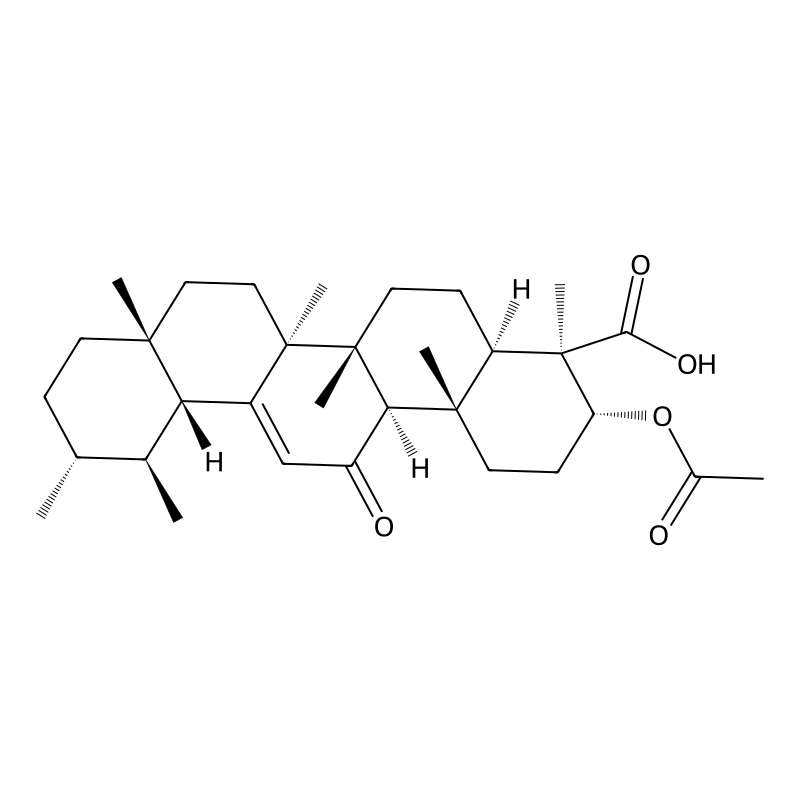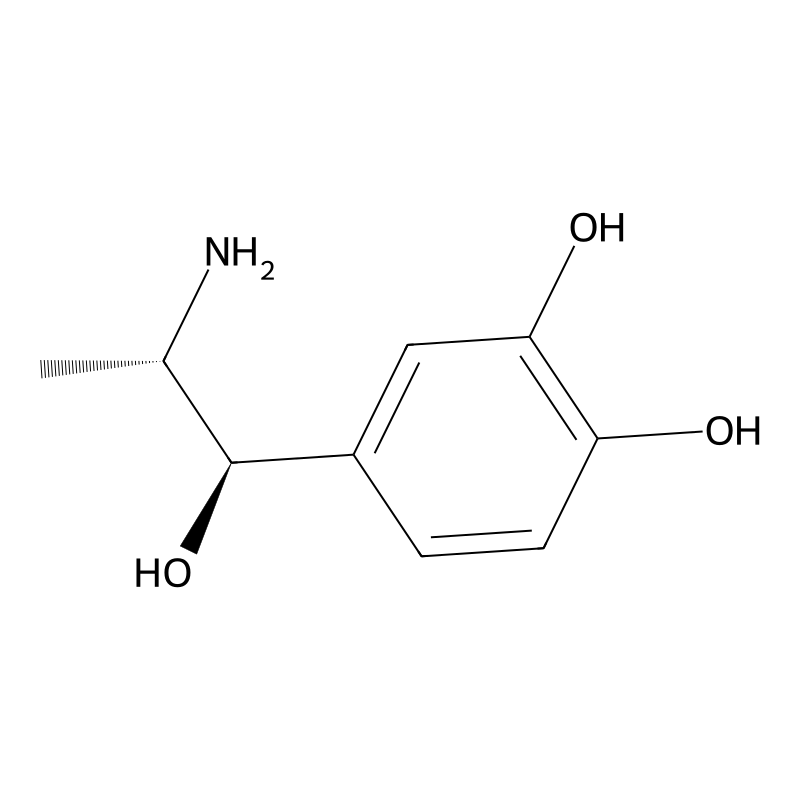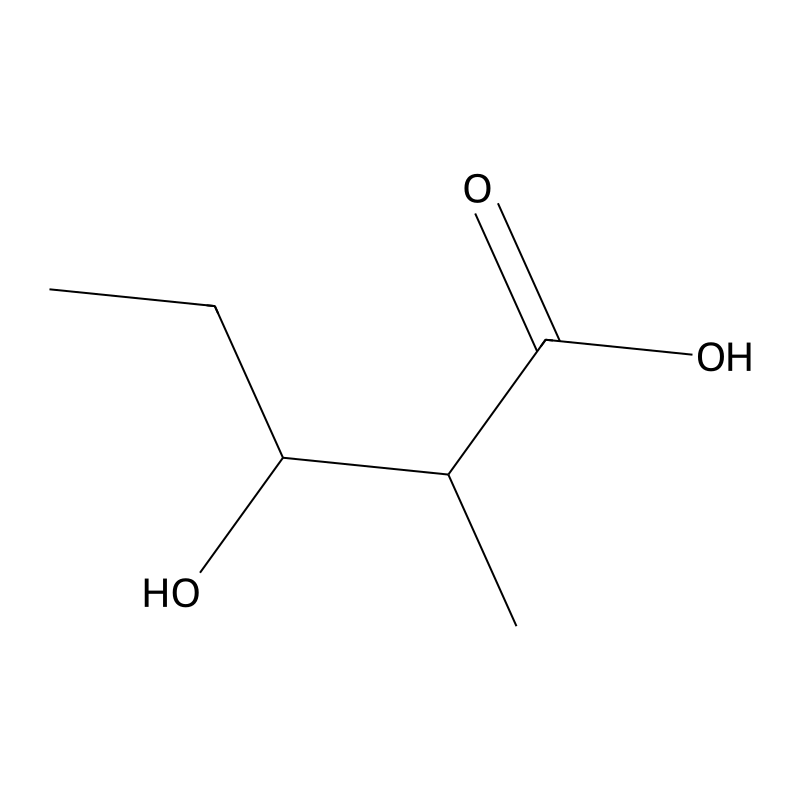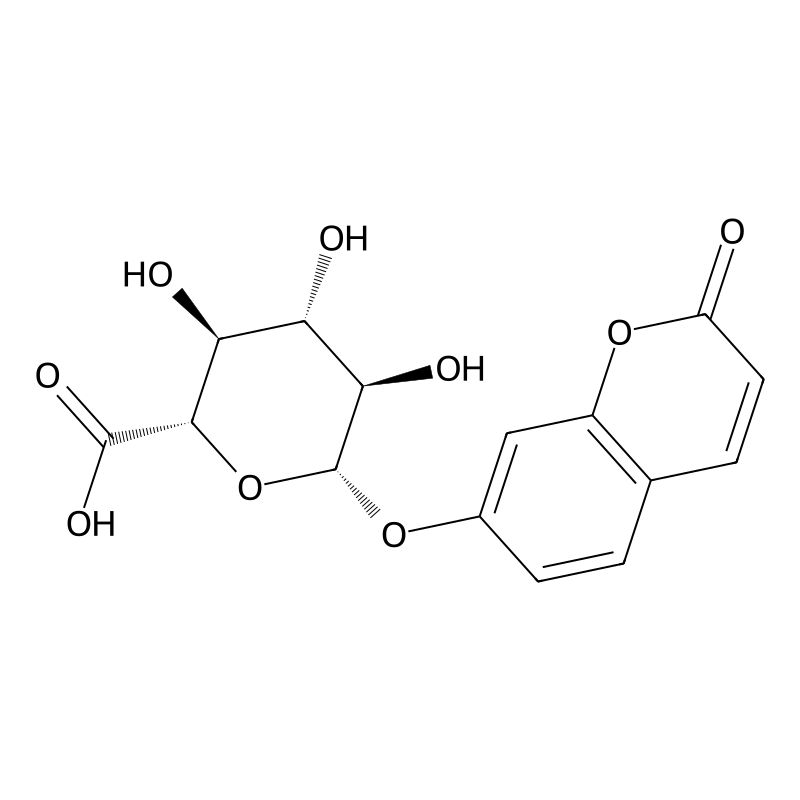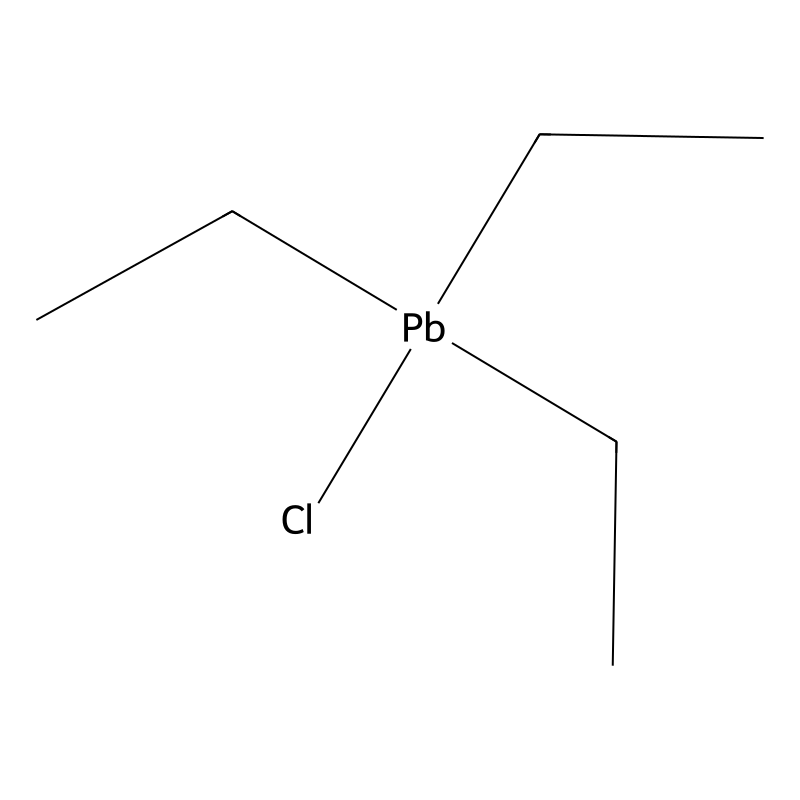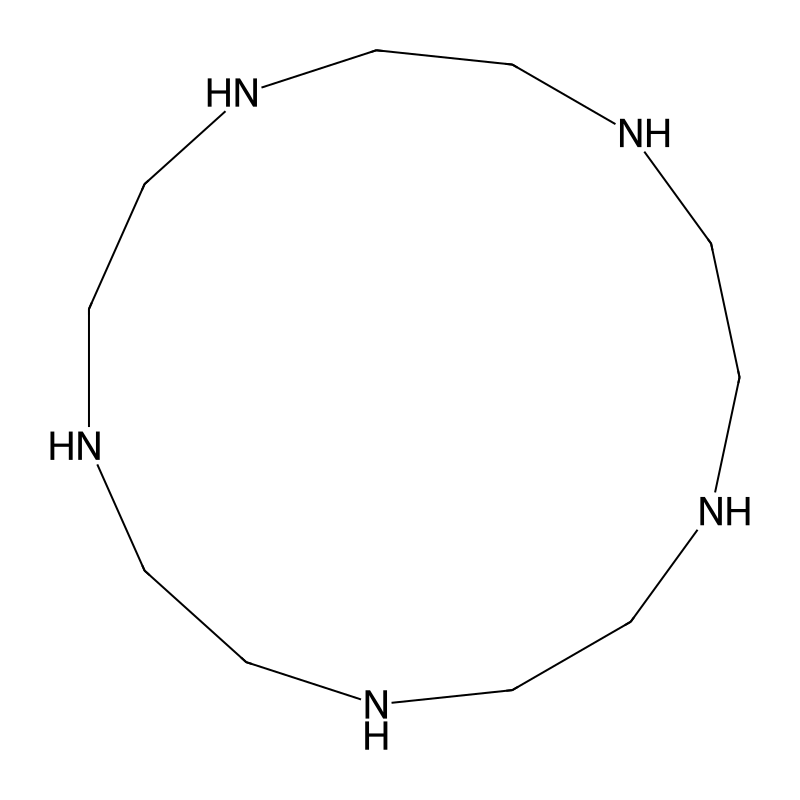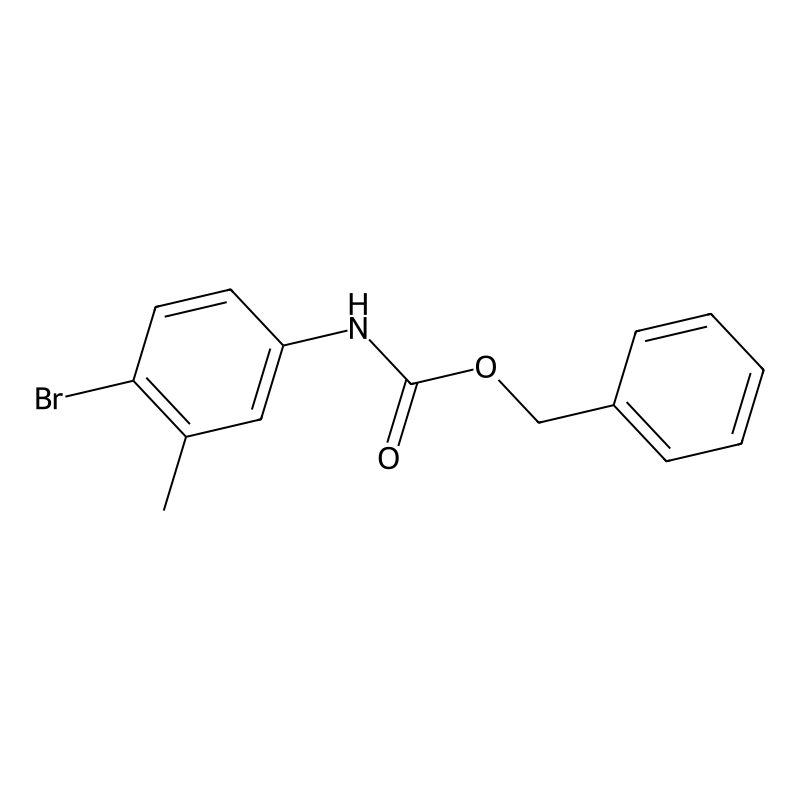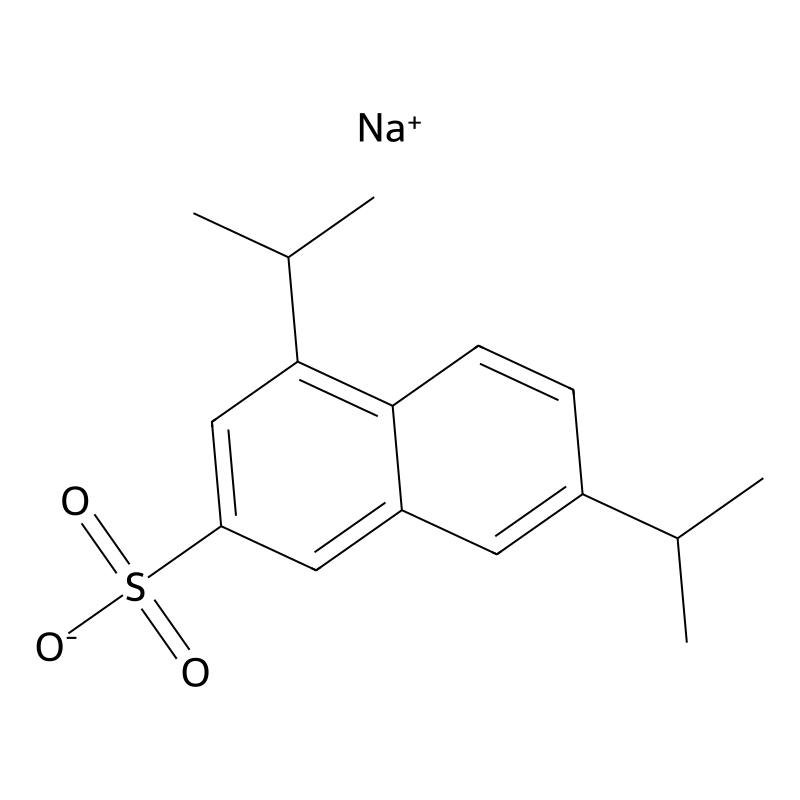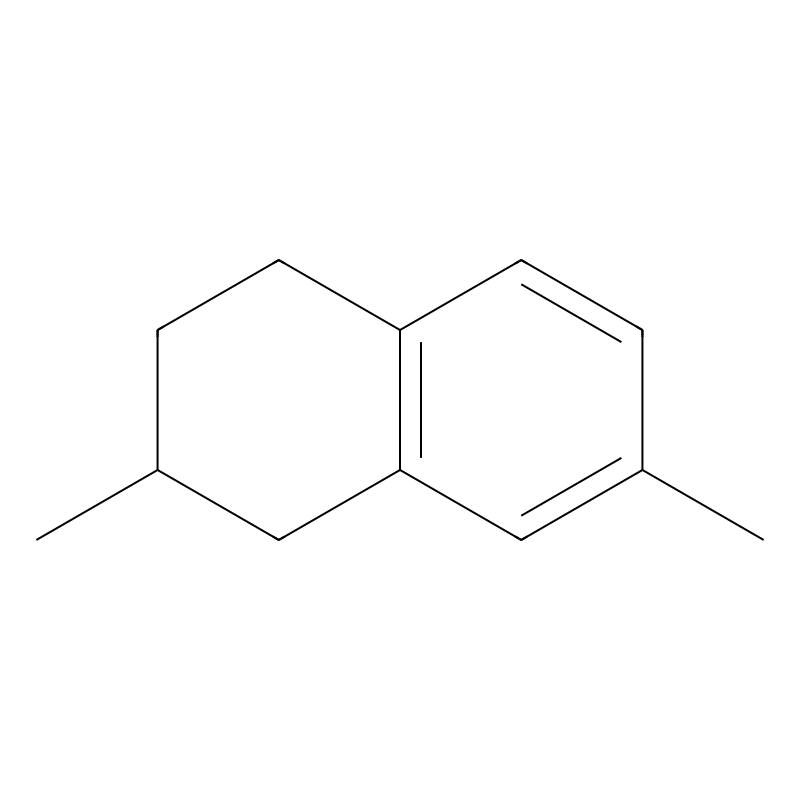Retosiban
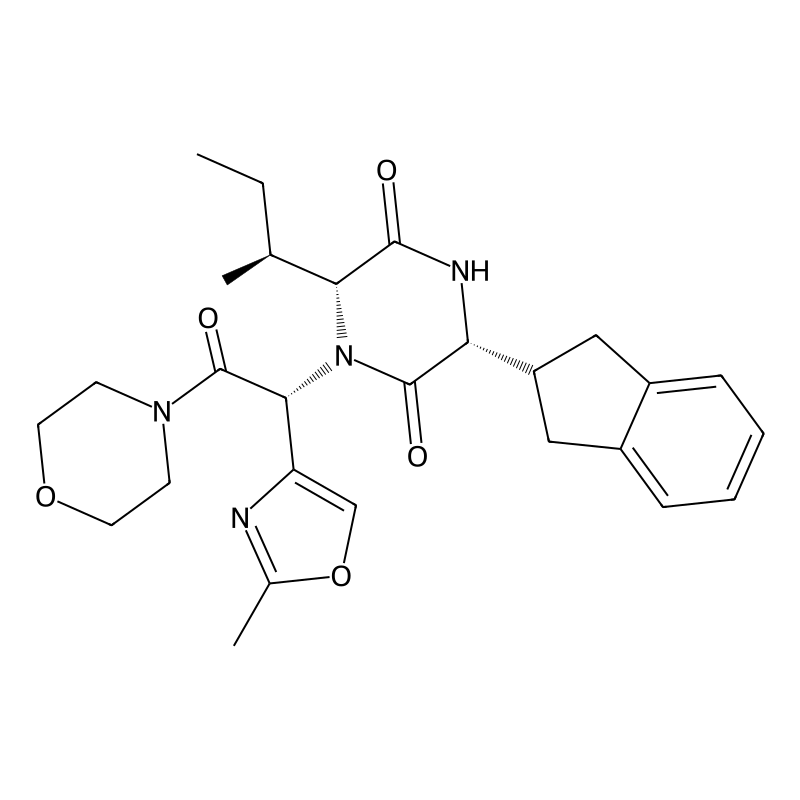
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Mechanism of Action
Retosiban works by targeting the oxytocin receptor. Oxytocin is a hormone that stimulates uterine contractions. By blocking the oxytocin receptor, retosiban aims to relax the uterus and delay labor. This mechanism differs from some currently used tocolytic therapies, which target other pathways involved in uterine contractions.
Research Studies on Retosiban
Several clinical trials have been conducted to evaluate the efficacy and safety of retosiban in treating sPTL.
NEWBORN-1 Study
This randomized, double-blind, placebo-controlled Phase III trial investigated the effectiveness of retosiban in prolonging pregnancy and improving neonatal outcomes. The study compared retosiban with a placebo in women experiencing sPTL between 24 and 34 weeks of gestation. The results of this trial are yet to be published ().
ZINN Study
This trial compared the effectiveness of retosiban with atosiban, a currently used tocolytic drug, in delaying preterm delivery. While the study findings suggested retosiban might be as effective as atosiban, further research is needed to confirm these results ().
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
Drug Indication
KEGG Target based Classification of Drugs
Rhodopsin family
Oxytocin
OXTR [HSA:5021] [KO:K04229]
Other CAS
Wikipedia
Use Classification
Dates
2: Stier B, Fossler M, Liu F, Caltabiano S. Effect of Retosiban on Cardiac Repolarization in a Randomized, Placebo- and Positive-controlled, Crossover Thorough QT/QTc Study in Healthy Men and Women. Clin Ther. 2015 Jul 1;37(7):1541-54. doi: 10.1016/j.clinthera.2015.05.007. Epub 2015 Jun 29. PubMed PMID: 26138866.
3: Thornton S, Miller H, Valenzuela G, Snidow J, Stier B, Fossler MJ, Montague TH, Powell M, Beach KJ. Treatment of spontaneous preterm labour with retosiban: a phase 2 proof-of-concept study. Br J Clin Pharmacol. 2015 Oct;80(4):740-9. doi: 10.1111/bcp.12646. Epub 2015 Jun 1. Erratum in: Br J Clin Pharmacol. 2015 Sep;80(3):609. PubMed PMID: 25819462; PubMed Central PMCID: PMC4594710.
4: Manning M, Misicka A, Olma A, Bankowski K, Stoev S, Chini B, Durroux T, Mouillac B, Corbani M, Guillon G. Oxytocin and vasopressin agonists and antagonists as research tools and potential therapeutics. J Neuroendocrinol. 2012 Apr;24(4):609-28. doi: 10.1111/j.1365-2826.2012.02303.x. Review. PubMed PMID: 22375852; PubMed Central PMCID: PMC3490377.
5: Vrachnis N, Malamas FM, Sifakis S, Deligeoroglou E, Iliodromiti Z. The oxytocin-oxytocin receptor system and its antagonists as tocolytic agents. Int J Endocrinol. 2011;2011:350546. doi: 10.1155/2011/350546. Epub 2011 Dec 6. PubMed PMID: 22190926; PubMed Central PMCID: PMC3235456.
6: Borthwick AD, Liddle J. The design of orally bioavailable 2, 5-diketopiperazine oxytocin antagonists: from concept to clinical candidate for premature labor. Med Res Rev. 2011 Jul;31(4):576-604. doi: 10.1002/med.20193. Epub 2009 Dec 21. PubMed PMID: 20027670.
